2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate
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Overview
Description
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that features a benzothiazole ring, a phenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring followed by the introduction of the methoxy group. The phenyl and formamido groups are then added through a series of substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it valuable for pharmaceutical research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets such as enzymes and receptors are studied to understand its mechanism of action and efficacy.
Industry
In the industrial sector, [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE may be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-Amino-6-methylbenzothiazole
- Benzothiazole derivatives
Uniqueness
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of functional groups and structural features. The presence of the benzothiazole ring, methoxy group, and formamido group provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H23N3O5S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 3-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C26H23N3O5S/c1-33-19-12-13-20-22(14-19)35-26(28-20)29-23(30)16-34-24(31)15-21(17-8-4-2-5-9-17)27-25(32)18-10-6-3-7-11-18/h2-14,21H,15-16H2,1H3,(H,27,32)(H,28,29,30) |
InChI Key |
QLOCSAUIBGQZLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)CC(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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